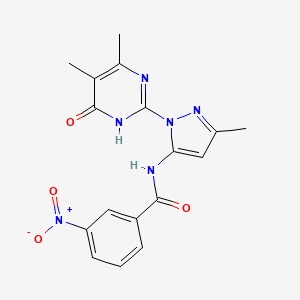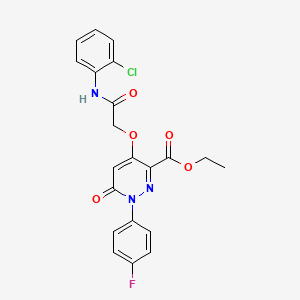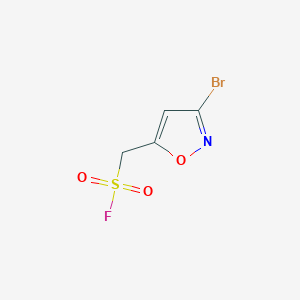
1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H25NO5S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Advanced Synthesis Techniques : Research demonstrates advancements in synthesis techniques for related compounds, such as the use of Pummerer-type cyclization to enhance cyclization effects through boron trifluoride diethyl etherate, offering insights into potential methods for synthesizing compounds like "1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one" (Saitoh et al., 2001).
- Copper-mediated Sulfonylation : The copper-mediated direct ortho C-H bond sulfonylation with sodium sulfinates, using an 8-aminoquinoline moiety as a directing group, presents a method that could potentially be applied to the synthesis of sulfone-containing quinolines (Liu et al., 2015).
Potential Therapeutic Applications
- Bioactive Molecules : A study on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities indicates the potential for compounds with similar structural motifs to be explored for therapeutic applications (Patel et al., 2009).
Material Science and Chemical Sensing
- Fluorescent Probing : The development of a two-photon fluorescent probe for detecting DTT (dithiothreitol), utilizing a structure that includes a 1,8-naphthalimide and sulfoxide unit, exemplifies the application of complex quinoline derivatives in chemical sensing and imaging (Sun et al., 2018).
Catalysis
- Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the role of related compounds in catalysis and organic reactions, hinting at possible catalytic applications of sulfonyl-containing quinolines (Khaligh, 2014).
Mechanism of Action
Target of Action
Many compounds with a quinoline structure are known to interact with DNA and enzymes involved in DNA replication and transcription . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . The specific mode of action would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
The compound might affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in DNA replication, it might affect the cell cycle and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties such as solubility, stability, and molecular weight. For example, compounds with high solubility and stability are generally better absorbed and have higher bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits enzymes involved in DNA replication, it might result in cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-18-10-12-20(13-11-18)33(29,30)25-17-27(16-19-8-6-5-7-9-19)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRMTNPLJAVAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)
![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)


![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2532408.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)
